

An In-depth Technical Guide to the Molecular Structure and Properties of Desipramine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tricyclic antidepressant desipramine, focusing on its molecular structure, physicochemical characteristics, and pharmacological profile. The information is intended to support research and development efforts by providing detailed data and methodologies in a structured format.

Molecular Structure and Identity

Desipramine is a secondary amine tricyclic antidepressant (TCA) belonging to the dibenzazepine class of compounds.[1][2] It is the primary active metabolite of the tertiary amine TCA, imipramine.[3] The core structure consists of a three-ring dibenzazepine system with a propyl(methyl)amine side chain attached to the central nitrogen atom.[1]

Identifier	Value
IUPAC Name	3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine[1]
Chemical Formula	C18H22N2[1]
Molecular Weight	266.38 g/mol [4]
CAS Number	50-47-5 (free base)[1]
Drug Class	Tricyclic Antidepressant (TCA)[2]



Physicochemical Properties

Desipramine is typically used as its hydrochloride salt, which is a white to off-white crystalline powder that is readily soluble in water and alcohol.[5] A summary of its key physicochemical properties is presented below.

Property	Value	Source
Melting Point (HCl salt)	215-216 °C	[4]
рКа	10.4	[3]
logP	4.90	[3]
Water Solubility	58.6 mg/L (at 24 °C)	[3]

Pharmacological Properties

The pharmacological activity of desipramine is complex, involving high-affinity interaction with monoamine transporters and lower-affinity binding to various other neuroreceptors.

Pharmacodynamics

The primary mechanism of action of desipramine is the potent and relatively selective inhibition of the norepinephrine transporter (NET).[1][6] This blockade of norepinephrine reuptake from the synaptic cleft leads to an increased concentration and prolonged activity of norepinephrine at the synapse, which is believed to be the principal driver of its antidepressant effects.[3][7] Compared to other TCAs, desipramine is considered the most selective for the NET.[1]

While its primary target is NET, desipramine also exhibits weaker inhibition of the serotonin transporter (SERT) and acts as an antagonist at several other receptors, including α 1-adrenergic, histamine H1, and muscarinic acetylcholine receptors.[1][8] This "off-target" activity contributes to its side-effect profile, which includes hypotension, sedation, and anticholinergic effects like dry mouth and constipation.[3][9] However, its antihistamine and anticholinergic effects are among the weakest of the TCAs.[1] Chronic administration leads to adaptive changes in the brain, including the downregulation of β -adrenergic receptors.[2][3]



The binding affinities (Ki) of desipramine for its primary targets and various other receptors are summarized in the table below.

Target	Binding Affinity (Ki, nM)	Pharmacological Action
Norepinephrine Transporter (NET)	0.49 - 4.0	Inhibitor[1][3]
Serotonin Transporter (SERT)	23 - 102	Inhibitor[1]
Histamine H1 Receptor	10 - 110	Antagonist[1][3]
α1-Adrenergic Receptor	13 - 61	Antagonist[1][3]
Muscarinic Acetylcholine Receptors (M1-M5)	86 - 220	Antagonist[1][3]
Dopamine D2 Receptor	>10,000	Binder[3]

Pharmacokinetics

Desipramine is well-absorbed after oral administration, though it undergoes extensive first-pass metabolism.[3] The pharmacokinetic profile can vary significantly between individuals, largely due to genetic polymorphisms in metabolizing enzymes.[10]

Parameter	Value	
Bioavailability	60-70%[1]	
Time to Peak Plasma Concentration (Tmax)	4-6 hours[3]	
Protein Binding	73-92%[2][3]	
Volume of Distribution (Vd)	10-50 L/kg[11]	
Elimination Half-life (t½)	12-30 hours[1]	
Metabolism	Hepatic, primarily via CYP2D6 (major) and CYP1A2 (minor)[3][12]	
Major Active Metabolite	2-hydroxydesipramine[3]	
Route of Excretion	~70% in urine (as metabolites)[3][13]	



Key Experimental Protocols Norepinephrine Transporter (NET) Uptake Assay (Fluorescence-Based)

This protocol describes a method for quantifying the inhibitory activity of desipramine on the norepinephrine transporter in a cell-based, high-throughput format using a fluorescent substrate.

- 1. Objective: To determine the IC₅₀ value of desipramine for the inhibition of norepinephrine transporter (NET) uptake activity.
- 2. Materials & Reagents:
- HEK293 cells stably expressing human NET (HEK-hNET).
- Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
- Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.
- Desipramine hydrochloride (test compound).
- Known NET inhibitors (e.g., nisoxetine) for positive control.
- Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent NET substrate and a masking dye).[14]
- Fluorescence microplate reader with bottom-read capability.
- 3. Methodology:
- Cell Plating:
 - Culture HEK-hNET cells to ~80-90% confluency.



- Seed cells into poly-D-lysine coated microplates at an optimized density (e.g., 40,000-60,000 cells/well for 96-well plates).[14]
- Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.[14]

Compound Preparation:

- Prepare a stock solution of desipramine in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of desipramine in Assay Buffer to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).
- Prepare solutions for controls: Assay Buffer only (vehicle control, maximum uptake) and a saturating concentration of a known NET inhibitor (positive control, maximum inhibition).

Assay Procedure:

- On the day of the assay, gently aspirate the culture medium from the cell plates.
- Add the prepared compound dilutions and controls to the respective wells (e.g., 100 μL for 96-well plates).[14]
- Incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the transporters.[15]
- Prepare the Dye Solution by reconstituting the fluorescent substrate/masking dye mix in Assay Buffer according to the manufacturer's protocol.[14]
- Add the Dye Solution to all wells.[14]

Data Acquisition:

- Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity in kinetic mode (e.g., readings every 1-2 minutes for 30 minutes) or as an endpoint reading after a 10-30 minute incubation.[14][15] The assay relies on the principle that the fluorescent substrate is taken up by the cells, while an



external masking dye quenches the fluorescence of any substrate remaining outside the cells.[14]

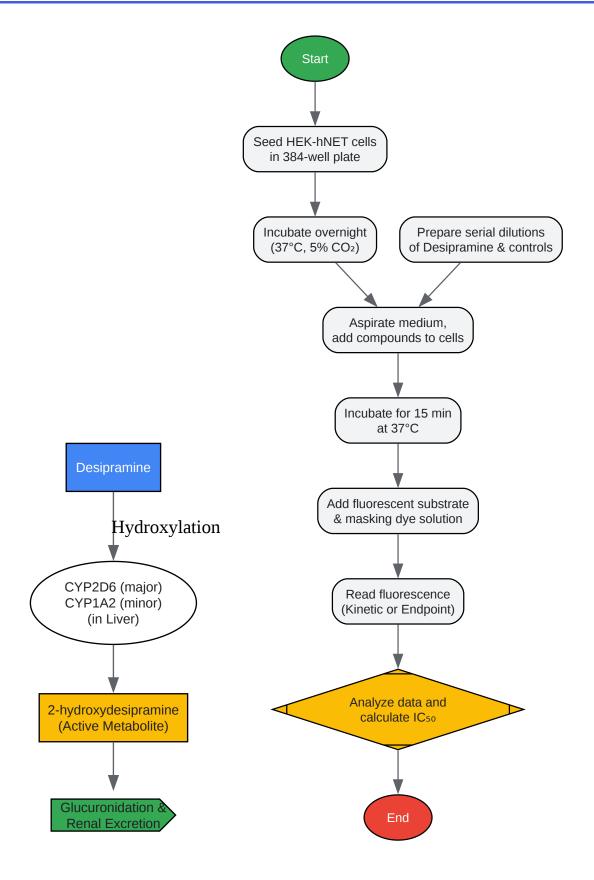
Data Analysis:

- For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve). For endpoint data, use the final fluorescence values.
- Normalize the data: Set the average of the vehicle control as 100% activity and the average of the positive control as 0% activity.
- Plot the percent inhibition against the logarithm of the desipramine concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key pathways and workflows related to desipramine.





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References

- 1. Desipramine Wikipedia [en.wikipedia.org]
- 2. Desipramine | C18H22N2 | CID 2995 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Desipramine [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 11. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug—drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpqx.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
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